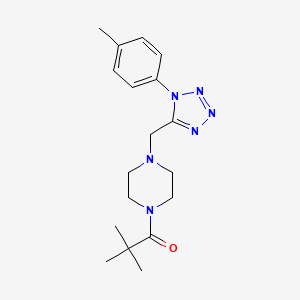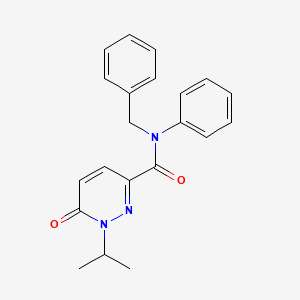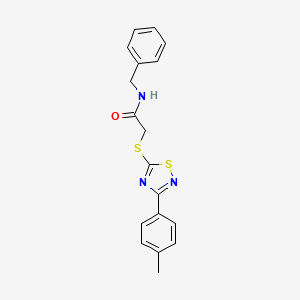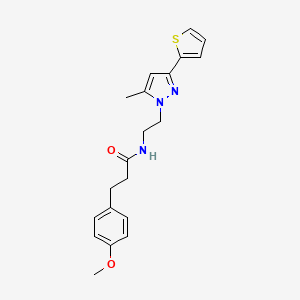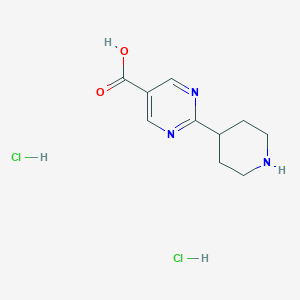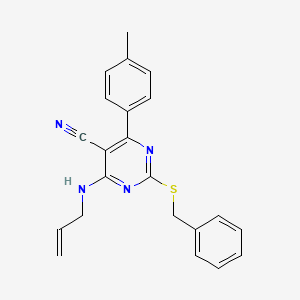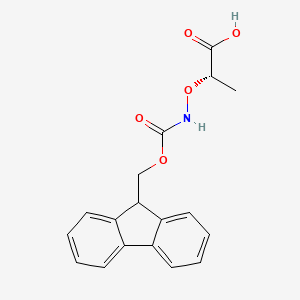
(2S)-2-(9H-フルオレン-9-イルメトキシカルボニルアミノ)オキシプロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid, also known as Fmoc-phenylalanine, is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis as a protecting group for the amino group of the N-terminus of the growing peptide chain. The Fmoc group is removed after each amino acid is added to the peptide chain using base-catalyzed deprotection, allowing for the addition of the next amino acid.
科学的研究の応用
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid has numerous applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid typically involves the protection of the amino group of phenylalanine with the Fmoc group. This can be achieved through the reaction of phenylalanine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of Fmoc-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized compound .
化学反応の分析
Types of Reactions
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenylalanine backbone.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of fluorenone derivatives, while reduction can yield various alcohols and amines .
作用機序
The mechanism of action of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of phenylalanine, preventing unwanted side reactions during peptide chain elongation. The Fmoc group is removed by base-catalyzed deprotection, typically using piperidine, allowing the next amino acid to be added to the growing peptide chain .
類似化合物との比較
Similar Compounds
Fmoc-alanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-glycine: Similar in function but with a different amino acid backbone.
Uniqueness
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid is unique due to its specific use in protecting the amino group of phenylalanine. Its stability and ease of removal make it a preferred choice in peptide synthesis, especially for sequences requiring phenylalanine residues .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-11(17(20)21)24-19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTVQTCVRBPRME-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)ONC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)ONC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Acetyl-2-({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile](/img/structure/B2368908.png)
![N-[(4-sulfamoylphenyl)methyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide](/img/structure/B2368910.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide](/img/structure/B2368912.png)
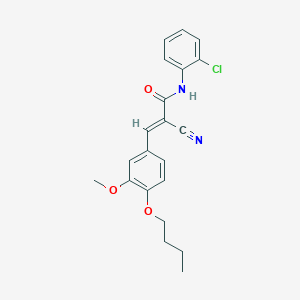
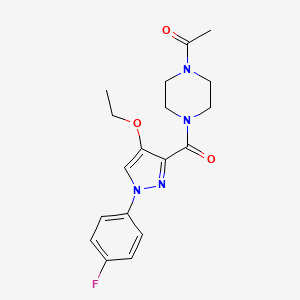
![6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2368915.png)
